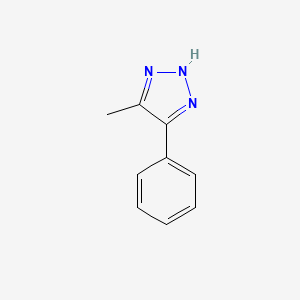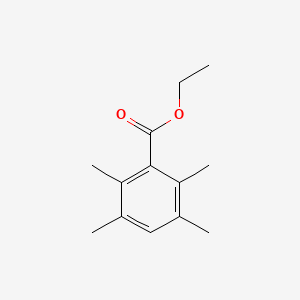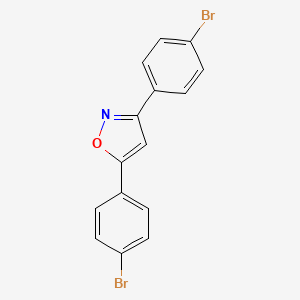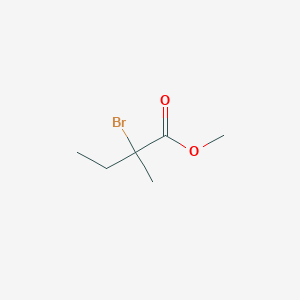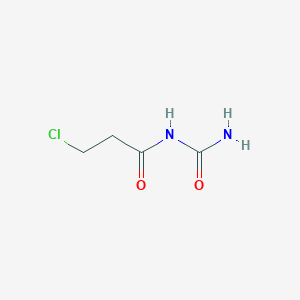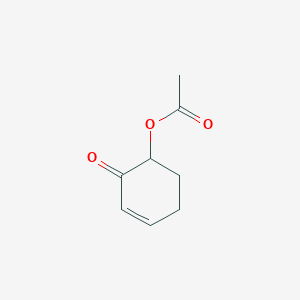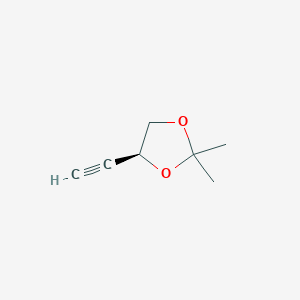
1,3-Dioxolane, 4-ethynyl-2,2-dimethyl-, (4S)-(9CI)
Descripción general
Descripción
“1,3-Dioxolane, 4-ethynyl-2,2-dimethyl-, (4S)-(9CI)” is also known as (4S)-4-ethynyl-2,2-dimethyl-1,3-dioxolane . It has a molecular weight of 126.16 and is a liquid at room temperature .
Synthesis Analysis
The synthesis of (4S)-4-ethynyl-2,2-dimethyl-1,3-dioxolane involves a reaction with potassium carbonate in methanol at 5 - 25℃ for 12 hours . The reaction mixture consists of (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde and 1-diazo-1-dimethoxyphosphoryl-propan-2-one . After the reaction, the mixture is poured into water and the aqueous phase is extracted with dichloromethane . The organic phase is then washed with brine, dried with anhydrous sodium sulfate, filtered, and concentrated . The oil is purified by silica gel column chromatography to afford (4S)-4-ethynyl-2,2-dimethyl-1,3-dioxolane .Molecular Structure Analysis
The InChI code for (4S)-4-ethynyl-2,2-dimethyl-1,3-dioxolane is 1S/C7H10O2/c1-4-6-5-8-7(2,3)9-6/h1,6H,5H2,2-3H3/t6-/m0/s1 .Physical and Chemical Properties Analysis
(4S)-4-ethynyl-2,2-dimethyl-1,3-dioxolane is a liquid at room temperature . It has a molecular weight of 126.16 .Aplicaciones Científicas De Investigación
Molecular Mechanics and Conformations
Research by Duin et al. (2010) delves into the molecular mechanics of 1,3-dioxolane derivatives, focusing on their conformations and pseudorotations. The study utilizes the MM2 force field to analyze the steric energies and conformational preferences of these molecules, highlighting their potential as model compounds for borate monoesters of vicinal diols. This work provides valuable insights into the structural and energetic aspects of 1,3-dioxolane derivatives, underscoring their significance in theoretical and computational chemistry (Duin et al., 2010).
Chemical Transformations and Catalysis
Shainyan et al. (2001) investigate the chemical transformations of (4S,5S)-2,2-dimethyl-1,3-dioxolanes, revealing their reactions with trifluoromethanesulfonyl chloride and subsequent tandem substitutions. These transformations lead to the formation of complex compounds with potential applications in synthetic chemistry. Additionally, a cationic complex rhodium cyclooctadiene derived from 1,3-dioxolane is explored as a catalyst for the hydrogenation of certain acids, showcasing the versatility of 1,3-dioxolane derivatives in catalysis and organic synthesis (Shainyan et al., 2001).
Material Synthesis and Characterization
Mukarram et al. (2011) present a comprehensive protocol for the synthesis of a specific 1,3-dioxolane derivative, highlighting its importance as an intermediate in the production of gemcitabine hydrochloride. The study emphasizes the need for purity and optical clarity in the synthesis process, underlining the role of 1,3-dioxolane derivatives in the pharmaceutical industry (Mukarram et al., 2011).
Chiroptical Properties and Enciphering
Amako et al. (2015) explore the chiroptical properties of 1,3-dioxolane derivatives linked to pyrene moieties. The study uncovers the cryptochirality of these compounds in the ground state and their chiroptical signals in the photoexcited state, suggesting potential applications in chiroptical materials and encryption technologies (Amako et al., 2015).
Antimicrobial Activity
Begum et al. (2019) synthesize novel amide derivatives of 1,3-dioxolane and evaluate their antimicrobial activities against various bacterial and fungal strains. The study not only contributes to the understanding of the biological activities of these compounds but also opens pathways for their potential applications in antimicrobial treatments (Begum et al., 2019).
Safety and Hazards
The compound is classified as dangerous with hazard statements H225, H315, H319, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propiedades
IUPAC Name |
(4S)-4-ethynyl-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-4-6-5-8-7(2,3)9-6/h1,6H,5H2,2-3H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNBPQQQZHDRMZ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)C#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452003 | |
| Record name | 1,3-Dioxolane, 4-ethynyl-2,2-dimethyl-, (4S)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56017-85-7 | |
| Record name | 1,3-Dioxolane, 4-ethynyl-2,2-dimethyl-, (4S)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3053683.png)
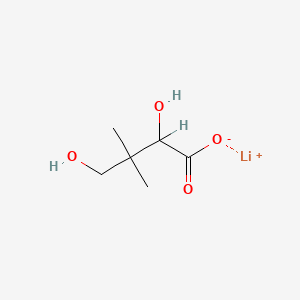
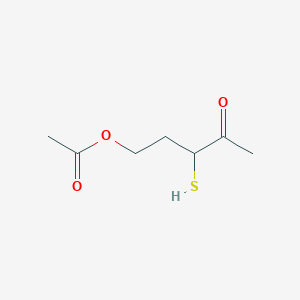
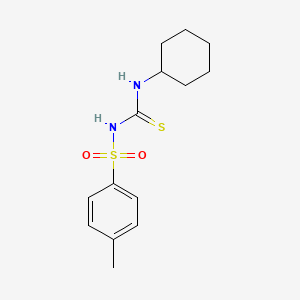

![3-Phenylimidazo[1,5-a]pyrazine](/img/structure/B3053689.png)

